molecular formula C16H12F3N3O B2767716 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone CAS No. 303995-58-6

4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone

Cat. No.: B2767716
CAS No.: 303995-58-6
M. Wt: 319.287
InChI Key: ODFUMZBGOYJHIQ-UHFFFAOYSA-N
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Description

4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone is a complex organic compound characterized by the presence of a phthalazinone core and a trifluoromethyl-substituted aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone typically involves the reaction of 3-(trifluoromethyl)aniline with phthalazinone derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional functional groups, while reduction could lead to the formation of amine derivatives .

Scientific Research Applications

4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways and the inhibition of target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the phthalazinone core and the trifluoromethyl-substituted aniline moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[[3-(trifluoromethyl)anilino]methyl]-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O/c17-16(18,19)10-4-3-5-11(8-10)20-9-14-12-6-1-2-7-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFUMZBGOYJHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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